molecular formula C11H12N6O2 B2487387 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034223-54-4

4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No. B2487387
CAS RN: 2034223-54-4
M. Wt: 260.257
InChI Key: LMYDVPOVSXPQRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are closely related to the compound , has been achieved through various methods including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This process features broad substrate scope and good functional group tolerance, indicating a versatile approach for generating complex structures similar to our compound of interest (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The analysis of the molecular structure of such compounds reveals diverse hydrogen-bonding patterns leading to supramolecular assemblies. For instance, the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines demonstrates the importance of molecular structure in determining the properties and potential applications of these compounds (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).

Chemical Reactions and Properties

Chemical reactions involving imidazo and pyrimidine derivatives are varied, with one example being the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, achieved through reactions of 2-aminopyridines or 2-(or 4-)aminopyrimidines, showcasing the compounds' reactivity and potential for derivatization (Katritzky, Xu, & Tu, 2003).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures, are critical for understanding the behavior of these compounds under various conditions. For instance, the synthesis of tricyclic compounds such as pyrido[2',3':4,5]imidazo[1,2-a]pyrimidines from 3-amino-2-benzylaminopyridines highlights the role of structural features in determining physical properties (Descours & Festal, 1990).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are pivotal for their application in synthesis and other areas. A selective synthesis method for 2-alkylamino-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones illustrates the tailored approach in manipulating chemical properties for desired outcomes (Ding, Xu, Xu, & Chen, 2005).

Scientific Research Applications

Synthetic Chemistry and Drug Development

The compound is significant in the field of synthetic chemistry, particularly in the synthesis of imidazo[1,2-a]pyrimidines. These are pivotal in developing new chemosynthetic strategies and drugs due to their wide-ranging applications in medicinal chemistry. Synthetic approaches include multicomponent reactions, condensation reactions, and intramolecular cyclizations, highlighting the compound's versatility in creating complex chemical structures (Goel, Luxami, & Paul, 2015).

Anticancer and Antioxidant Properties

Research has demonstrated the anticancer and antioxidant potential of derivatives of this compound. One study synthesized 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives showing significant antioxidant activity and cytotoxic effects against breast cancer cells (Rehan, Al Lami, & Alanee, 2021).

Antibacterial Applications

Synthetic efforts have also led to the creation of new compounds with considerable antibacterial activity. For instance, certain pyrazolopyrimidine derivatives have been synthesized and shown to possess significant antibacterial properties (Rahmouni et al., 2014).

Agricultural and Horticultural Applications

The compound's derivatives have found applications in agriculture and horticulture as plant growth retardants. They serve as valuable tools in physiological research by inhibiting specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols, which are integral to cell division, elongation, and senescence (Grossmann, 1990).

Photophysical Properties for Material Science

In material science, derivatives of this compound have been synthesized and investigated for their photophysical properties. These studies have implications for developing new materials with specific optical characteristics, demonstrating the compound's utility beyond pharmaceuticals into broader scientific applications (Fedotov et al., 2022).

properties

IUPAC Name

4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c18-9(8-4-14-11(19)16-8)17-5-7(6-17)15-10-12-2-1-3-13-10/h1-4,7H,5-6H2,(H,12,13,15)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYDVPOVSXPQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC(=O)N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one

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